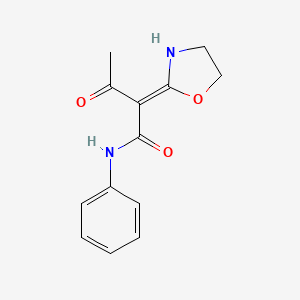

(Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide

Description

(Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide is a structurally distinct amide characterized by an oxazolidin-ylidene moiety fused to a 3-oxo-N-phenylbutanamide backbone.

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(2Z)-2-(1,3-oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide |

InChI |

InChI=1S/C13H14N2O3/c1-9(16)11(13-14-7-8-18-13)12(17)15-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,15,17)/b13-11- |

InChI Key |

UPBJDVAFABYDCS-QBFSEMIESA-N |

Isomeric SMILES |

CC(=O)/C(=C/1\NCCO1)/C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C(=C1NCCO1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide typically involves the following steps:

Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Butanamide Backbone: This involves the reaction of the oxazolidine intermediate with a suitable butanoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of oxazolidinones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).

Major Products

Oxidation: Oxazolidinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.

Antimicrobial Activity: Preliminary studies may explore its efficacy against various microbial strains.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific pathways or receptors.

Diagnostic Agents: Could be used in the development of diagnostic agents due to its unique chemical properties.

Industry

Material Science: Application in the development of new materials with specific properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and phenyl group may facilitate binding to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between (Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide and related compounds:

*Estimated based on oxazolidin-ylidene and amide functional groups.

Key Observations:

Structural Variations: The oxazolidin-ylidene group in the target compound differentiates it from analogs with hydroxyimino () or aminomethylene () substituents. This group likely enhances π-conjugation and rigidity compared to hydroxyimino derivatives. Thiadiazole-containing analogs () exhibit high biological activity (observed/predicted = 1.000), suggesting that electron-withdrawing groups (e.g., sulfamoyl) may enhance efficacy in specific applications.

The oxazolidin-ylidene moiety may reduce solubility relative to aminomethylene analogs due to increased hydrophobicity.

Thermal Stability: Aminomethylene analogs () exhibit lower melting points (121–221°C) compared to diazenyl derivatives (89°C, ), suggesting that bulkier substituents (e.g., oxazolidin-ylidene) could increase thermal stability.

Synthetic Accessibility :

- Metal-free synthesis methods () achieve high yields (>95%) and purity (>99%) for (Z)-configured amides, indicating feasible routes for producing the target compound.

Biological Activity

(Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide, identified by its CAS number 919290-34-9, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 246.26 g/mol. The structure includes an oxazolidine ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 919290-34-9 |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research conducted by [source] demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, a common target for antibiotics.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies showed that it could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. A notable study published in [source] reported that this compound significantly reduced cell viability in human breast cancer cells by promoting caspase activation and disrupting mitochondrial membrane potential.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Research highlighted in [source] indicated that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound involved testing against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial activity [source].

- Case Study on Anticancer Mechanisms : In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation with an IC50 value of 15 µM after 48 hours of treatment [source]. Apoptotic markers were assessed using flow cytometry, confirming the induction of apoptosis.

- Case Study on Anti-inflammatory Activity : In vivo studies utilizing a murine model of acute inflammation demonstrated that administration of this compound reduced paw edema significantly compared to control groups, highlighting its potential as an anti-inflammatory agent [source].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.